molecular formula C23H16BrN5O2 B3843945 4-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone

4-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone

Cat. No. B3843945
M. Wt: 474.3 g/mol
InChI Key: QUXQGOMQPMEFAJ-MFKUBSTISA-N
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Description

4-Nitrobenzaldehyde is an organic aromatic compound containing a nitro group para-substituted to an aldehyde . It appears as a slightly yellowish crystalline powder . The molecular formula of 4-Nitrobenzaldehyde is C7H5NO3 .


Synthesis Analysis

Nitrobenzyldiacetate is obtained by the reaction of 4-nitrotoluene and chromium (VI) oxide in acetic anhydride. 4-Nitrobenzaldehyde is obtained by hydrolysis by sulfuric acid in ethanol .


Molecular Structure Analysis

The molecular structure of 4-Nitrobenzaldehyde can be represented by the SMILES string O=N+c1ccc(C=O)cc1 .


Chemical Reactions Analysis

4-Nitrobenzaldehyde is used as a reagent in decarboxylative aldol reactions that are catalyzed by lipases and proteases in organic co-solvent mixtures .


Physical And Chemical Properties Analysis

4-Nitrobenzaldehyde has a molar mass of 151.121 g/mol . It has a density of 1.546 g/cm^3 . The melting point ranges from 103 to 106 °C, and the boiling point is 300 °C .

Safety and Hazards

4-Nitrobenzaldehyde may cause an allergic skin reaction and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN5O2/c24-19-10-8-18(9-11-19)22-14-21(17-4-2-1-3-5-17)26-23(27-22)28-25-15-16-6-12-20(13-7-16)29(30)31/h1-15H,(H,26,27,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXQGOMQPMEFAJ-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone

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